molecular formula C9H12N2O3 B172640 3-(4-Nitrophenoxy)propan-1-amine CAS No. 100841-04-1

3-(4-Nitrophenoxy)propan-1-amine

Cat. No.: B172640
CAS No.: 100841-04-1
M. Wt: 196.2 g/mol
InChI Key: OQDSYPZEHFBRIK-UHFFFAOYSA-N
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Preparation Methods

3-(4-Nitrophenoxy)propan-1-amine can be synthesized through several methods. One common method involves the reaction of bromopropane with nitric acid . The specific steps are as follows:

Chemical Reactions Analysis

3-(4-Nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Nitrophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biochemical pathways and interactions.

    Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.

    Industry: It is used in the production of dyes and pesticides.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can affect biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

3-(4-Nitrophenoxy)propan-1-amine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

3-(4-nitrophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDSYPZEHFBRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309029
Record name 3-(4-nitrophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100841-04-1
Record name 3-(4-Nitrophenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100841-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-nitrophenoxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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